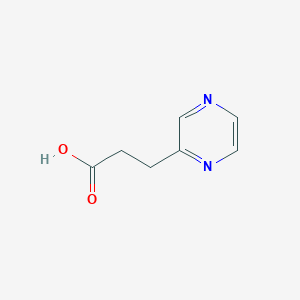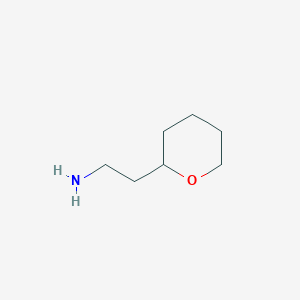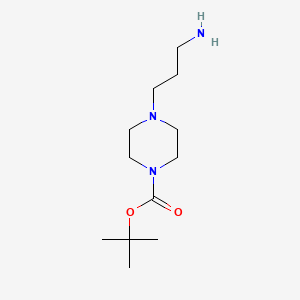
1-(ピペリジン-4-イル)尿素塩酸塩
説明
“1-(Piperidin-4-yl)urea hydrochloride” is a compound with the molecular formula C6H14ClN3O . It has a molecular weight of 179.65 g/mol . The IUPAC name for this compound is piperidin-4-ylurea;hydrochloride .
Synthesis Analysis
Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day .Molecular Structure Analysis
The compound has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 1 . The exact mass of the compound is 179.0825398 g/mol .Chemical Reactions Analysis
The synthesis of piperidone derivatives involves various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .Physical and Chemical Properties Analysis
The compound has a topological polar surface area of 67.2 Ų . It has a heavy atom count of 11 . The formal charge of the compound is 0 .科学的研究の応用
ピペリジン誘導体の合成
1-(ピペリジン-4-イル)尿素塩酸塩: は、創薬において重要な役割を果たすピペリジン誘導体の合成における貴重な前駆体です。 合成技術の最近の進歩により、置換ピペリジン、スピロピペリジン、縮合ピペリジン、ピペリジノンなどのさまざまなピペリジン誘導体が開発されてきました 。これらの化合物は、20種類以上の医薬品クラスに含まれ、ピペリジン部分を有する潜在的な薬物の発見において重要な役割を果たすことから、重要視されています。
薬理学的応用
ピペリジン誘導体は、幅広い薬理学的活性を示します。1-(ピペリジン-4-イル)尿素塩酸塩 は、抗癌、抗ウイルス、抗マラリア、抗菌、抗真菌、降圧、鎮痛、抗炎症、抗アルツハイマー、抗精神病、抗凝固などの特性を持つ化合物を創製するために使用できます 。この多様性により、医薬品化学の分野において不可欠な成分となっています。
生物活性研究
ピペリジン核は、多くの生物活性化合物に見られる一般的な特徴です。1-(ピペリジン-4-イル)尿素塩酸塩 の研究は、新しい生物活性と治療応用の発見につながる可能性があります。 特に、抗酸化および抗癌活性において有望な結果を示した天然のピペリジン系化合物の研究において関連しています .
有機化学的方法論
有機化学において、1-(ピペリジン-4-イル)尿素塩酸塩 は、複雑な分子の合成のための新しい方法論を開発するために使用されます。 多成分反応、環化、環化付加プロセスのためのビルディングブロックとして役立ち、これらはさまざまな有機化合物を創製する上で基本的なプロセスです .
創薬と開発
この化合物は、新規の薬物候補を構築するために使用される創薬プロセスにおいて不可欠です。 その誘導体は、構造活性相関関係について分析され、薬効に不可欠な薬理学的特徴を特定するのに役立ちます .
抗酸化研究
1-(ピペリジン-4-イル)尿素塩酸塩: 誘導体は、顕著な抗酸化特性を示しています。 この分野の研究は、酸化ストレス関連疾患に対抗できる新しい抗酸化剤の開発につながる可能性があります .
鎮痛剤と抗炎症剤
この化合物の誘導体は、鎮痛剤と抗炎症剤としての可能性を探っています。 この研究は、慢性疼痛と炎症性疾患に対する新しい治療法の開発にとって重要です .
神経薬理学
神経薬理学では、1-(ピペリジン-4-イル)尿素塩酸塩 は、アルツハイマー病やパーキンソン病などの神経変性疾患、うつ病や統合失調症などの精神疾患の治療に役立つ可能性のある化合物を合成するために使用されます .
作用機序
Target of Action
1-(Piperidin-4-yl)urea hydrochloride is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds are among the most important synthetic fragments for designing drugs . .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a wide range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant actions .
Result of Action
Piperidine derivatives are known to exhibit a wide variety of biological activities .
生化学分析
Biochemical Properties
1-(Piperidin-4-yl)urea hydrochloride plays a role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, piperidine derivatives, including 1-(Piperidin-4-yl)urea hydrochloride, have been shown to exhibit antiproliferative activity by inhibiting tubulin polymerization . This interaction disrupts the microtubule network within cells, leading to cell cycle arrest and apoptosis. Additionally, piperidine derivatives have been found to interact with various enzymes, such as lactate dehydrogenase, influencing metabolic pathways .
Cellular Effects
1-(Piperidin-4-yl)urea hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been shown to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating anti-apoptotic genes . This compound also affects cellular metabolism by inhibiting key enzymes involved in glycolysis and oxidative phosphorylation, leading to reduced ATP production and increased oxidative stress .
Molecular Mechanism
The molecular mechanism of 1-(Piperidin-4-yl)urea hydrochloride involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as tubulin, inhibiting its polymerization and disrupting the microtubule network . Additionally, 1-(Piperidin-4-yl)urea hydrochloride can inhibit enzyme activity by binding to the active site or allosteric sites, leading to conformational changes that reduce enzyme function . These interactions result in changes in gene expression, with upregulation of pro-apoptotic genes and downregulation of genes involved in cell survival and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Piperidin-4-yl)urea hydrochloride can change over time. This compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that piperidine derivatives can remain stable under specific conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to 1-(Piperidin-4-yl)urea hydrochloride in in vitro and in vivo studies has demonstrated sustained antiproliferative effects, with continued inhibition of cell growth and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 1-(Piperidin-4-yl)urea hydrochloride vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth and induce apoptosis without significant toxicity . At higher doses, 1-(Piperidin-4-yl)urea hydrochloride can cause adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.
Metabolic Pathways
1-(Piperidin-4-yl)urea hydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to inhibit key enzymes in glycolysis and oxidative phosphorylation, leading to altered energy metabolism and increased oxidative stress . Additionally, 1-(Piperidin-4-yl)urea hydrochloride can modulate the activity of enzymes involved in amino acid and nucleotide metabolism, further influencing cellular function .
Transport and Distribution
The transport and distribution of 1-(Piperidin-4-yl)urea hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of 1-(Piperidin-4-yl)urea hydrochloride within specific tissues can influence its therapeutic efficacy and toxicity .
Subcellular Localization
1-(Piperidin-4-yl)urea hydrochloride exhibits specific subcellular localization, which affects its activity and function. This compound can be targeted to specific cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . The subcellular localization of 1-(Piperidin-4-yl)urea hydrochloride is crucial for its interactions with biomolecules and its overall therapeutic effects .
特性
IUPAC Name |
piperidin-4-ylurea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O.ClH/c7-6(10)9-5-1-3-8-4-2-5;/h5,8H,1-4H2,(H3,7,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTZJALNMZMDSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590473 | |
| Record name | N-Piperidin-4-ylurea--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61220-33-5, 1190194-60-5 | |
| Record name | N-Piperidin-4-ylurea--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (piperidin-4-yl)urea hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 61220-33-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanol](/img/structure/B1318788.png)













